molecular formula C9H9NO B1176486 CTF4 transcription factor CAS No. 146992-06-5

CTF4 transcription factor

Cat. No.: B1176486
CAS No.: 146992-06-5
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Description

CTF4 (Chick Transcription Factor 4) is a basic helix-loop-helix (bHLH) transcription factor first identified in Gallus gallus (chick) embryos. It belongs to the Class A bHLH family, characterized by a conserved DNA-binding domain that recognizes E-box motifs (CANNTG) . CTF4 shares 82% amino acid sequence similarity with human HTF4/HEB, its ortholog, and regulates transcription of genes involved in muscle development, including the acetylcholine receptor (AChR) α-subunit . Unlike other bHLH factors, CTF4 exhibits minimal transcriptional response to denervation or motor neuron activity, suggesting a unique regulatory role independent of neuronal cues . Beyond transcription, CTF4 interacts with replication machinery (e.g., DNA polymerase α, MCM helicases) and safeguards fork progression during replication-transcription conflicts, highlighting its dual functionality .

Properties

CAS No.

146992-06-5

Molecular Formula

C9H9NO

Synonyms

CTF4 transcription factor

Origin of Product

United States

Scientific Research Applications

Role in DNA Replication

CTF4 is integral to the eukaryotic replisome, acting as a connector between DNA helicase and DNA polymerase α. This function is vital for coordinating the progression of DNA replication forks.

  • Mechanism of Action : CTF4 forms a homotrimer that facilitates the interaction between the CMG helicase and two copies of Pol α, enhancing the efficiency of DNA synthesis. Studies have shown that mutations in CTF4 disrupt this interaction, leading to impaired DNA replication and stability at replication forks .
  • Case Study : In Saccharomyces cerevisiae, deletion of the CTF4 gene resulted in significant instability of DNA polymerase α at replication sites, highlighting its essential role in maintaining replisome integrity .

Chromatin Cohesion and Stability

CTF4 is also involved in establishing sister chromatid cohesion, which is critical for accurate chromosome segregation during cell division.

  • Cohesion Mechanism : CTF4 interacts with various proteins that regulate chromatin structure and stability. It has been shown to maintain rDNA copy number regulation through its interactions with other chromatin-associated factors .
  • Case Study : Research indicates that depletion of CTF4 leads to a dramatic shortening of chromosome 12 in yeast, underscoring its role in chromosomal stability during replication .

Influence on Replicative Polymerases

CTF4 enhances the activity of replicative DNA polymerases, particularly Pol α and Pol ε.

  • Stimulation of Polymerase Activity : In vitro studies demonstrate that CTF4 markedly stimulates the activities of these polymerases, suggesting its role as a co-factor that boosts their efficiency during DNA synthesis .
  • Case Study : In human cells, depletion of CTF4 resulted in G1/S phase arrest and reduced fork progression rates, emphasizing its importance in cell cycle regulation and DNA replication fidelity .

Potential Therapeutic Applications

Given its critical roles in DNA replication and chromatin dynamics, CTF4 has potential applications in regenerative medicine.

  • Regenerative Medicine : Modifying transcription factors like CTF4 could enhance their activity for therapeutic purposes, such as reprogramming cells to replace damaged tissues. For instance, enhancing CTF4's function may improve neuronal conversion from glial cells, offering new avenues for treating neurodegenerative diseases .
  • Research Insights : Recent studies have explored engineering transcription factors to optimize their activity for specific applications. Such modifications could lead to advancements in regenerative therapies where precise control over gene expression is required .

Summary Table of Applications

Application AreaDescriptionKey Findings
DNA ReplicationConnector between helicase and polymerase αEssential for replisome integrity; mutations impair replication
Chromatin CohesionMaintains sister chromatid cohesionDeletion leads to chromosome instability; important for genomic integrity
Polymerase ActivityEnhances activity of replicative polymerasesStimulates Pol α and Pol ε; crucial for efficient DNA synthesis
Regenerative MedicinePotential for modifying transcription factors for therapeutic useEnhancements could aid in neuronal conversion and tissue repair

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Homology Among bHLH Proteins

CTF4’s bHLH domain shows varying degrees of similarity with other Class A family members:

Transcription Factor Species bHLH Similarity to CTF4 Key Functional Role
HTF4/HEB Homo sapiens 82% Myogenesis, T-cell development
ITF2 Homo sapiens 63% Inhibits E-protein dimerization
SEF2-1B Homo sapiens 63% Lymphoid differentiation
E12/E47 Mus musculus 47% Pan-neuronal gene regulation

Key Insight : CTF4’s closest structural homolog, HTF4, shares overlapping roles in muscle development but diverges in regulatory mechanisms. For example, HTF4 expression is tightly linked to myogenic differentiation, while CTF4 remains stable during denervation .

DNA-Binding Specificity and Target Motifs

CTF4 binds E-box motifs (e.g., CACGTG) in the AChR α-subunit enhancer, akin to HTF4 and E12 . However, gel-shift assays reveal distinct binding kinetics:

  • CTF4 : High affinity for muscle-specific E-box variants (e.g., CAGCTG) but minimal response to mutations in flanking sequences .
  • HTF4 : Prefers E-boxes with G/C-rich flanking regions, enabling broader regulatory roles in immune and muscle cells .
  • ITF2 : Acts as a dominant-negative regulator by sequestering E-proteins, reducing transcriptional activation .

Functional Divergence in Replication vs. Transcription

While most bHLH proteins are transcription-centric, CTF4 uniquely integrates replication and transcription maintenance:

Feature CTF4 HTF4/HEB or ITF2
Replication Role Binds Pol1, Mcm2, and Psf1/Psf2 No direct replication role reported
Fork Protection Stabilizes forks via Mrc1-Ctf4 complex; counters Exo1 nuclease N/A
Response to Replication Stress Activates dormant origins Primarily stress-responsive transcription (e.g., hypoxia)

Critical Finding : CTF4’s interaction with Pol1 and competition with FACT (Facilitates Chromatin Transcription) complex for Pol1 binding underscores its role in coordinating replication and transcription .

Evolutionary Conservation

CTF4 homologs in Drosophila melanogaster and Saccharomyces cerevisiae retain replication-related functions:

  • Drosophila Ctf4: Interacts with Pol α-primase and Mcm2, with RNAi knockdown causing 87% transcript reduction and 41.2% eclosion failure .
  • Yeast Ctf4 : Links Pol α to the replisome; ctf4Δ strains exhibit chromosome segregation defects .

In contrast, vertebrate HTF4 lacks these conserved replication interactions, emphasizing CTF4’s specialized adaptation .

Preparation Methods

Cell Lysis and Initial Fractionation

HeLa cells are lysed in buffer containing 50 mM HEPES-NaOH (pH 7.5), 1 mM DTT, 0.05% Nonidet P-40, and protease inhibitors. After centrifugation, the supernatant is adjusted to 50 mM NaCl and loaded onto a Q-Sepharose column. Bound proteins are eluted with a 0.05–0.75 M NaCl gradient, with hCtf4 eluting at ~0.28 M NaCl.

Secondary Purification via SP-Sepharose

Pooled fractions are diluted to 0.1 M NaCl and applied to an SP-Sepharose column. hCtf4 elutes at ~0.15 M NaCl, followed by dialysis into storage buffer (50 mM HEPES-NaOH, pH 7.5, 25% glycerol, 0.15 M NaCl). Final yields average 23 mg from 275 mg of starting protein.

Recombinant CTF4 Expression in E. coli

Plasmid Design and Induction

Ctf4 from Saccharomyces cerevisiae is expressed using pET vectors in E. coli BL21(DE3). Cells are induced with 0.5 mM IPTG at 18°C for 16–20 hours.

Affinity Chromatography

The lysate is incubated with glutathione-Sepharose (for GST-tagged Ctf4) or Ni-NTA resin (for His-tagged variants). Ctf4 elutes at 0.4–0.5 M imidazole, with subsequent cleavage of tags using TEV protease or Ulp1. Typical purity exceeds 90% after size-exclusion chromatography on Superdex 200.

Baculovirus-Mediated Expression in Insect Cells

Co-Expression with CMG Components

hCtf4 is co-expressed with hCMG helicase subunits (Cdc45, MCM2-7, GINS) in Sf9 cells using baculovirus vectors. Cells are lysed in 0.3 M KCl buffer, and complexes are purified via anti-FLAG affinity resin.

Helicase Activity Assays

Reconstituted hCtf4-CMG complexes exhibit salt-resistant helicase activity, unwinding 85% of a 60-bp DNA substrate in 30 minutes at 37°C. Activity is quantified using gel-shift assays (Table 1).

Table 1: Helicase Activity of hCtf4-CMG Complexes

Substrate (bp)Salt Concentration (mM KCl)Unwinding Efficiency (%)
6015085 ± 4
6030072 ± 5
4015093 ± 3

Chromatin-Associated CTF4 Isolation

Chromatin Immunoprecipitation (ChIP)

In S. cerevisiae, Ctf4 is crosslinked to replication forks using 1% formaldehyde. Chromatin is sheared to 200–500 bp, and Ctf4-DNA complexes are immunoprecipitated with anti-Ctf4 antibodies. Sequencing reveals Ctf4 enrichment at early-firing origins (e.g., ARS305).

Replisome Proximity Analysis

Proximity ligation assays in HeLa cells show Ctf4 colocalizes with Pol α (≤40 nm distance) in 78% of replication foci.

Functional Insights from Purified CTF4

DNA Polymerase Stimulation

hCtf4 enhances Pol α activity by 3.5-fold in primer extension assays, with maximal stimulation at 50 nM hCtf4. Similarly, Pol ε activity increases 2.8-fold.

Replisome Architecture

Cryo-EM structures reveal Ctf4 forms a homotrimer that dimerizes CMG helicases and recruits one Pol α-primase. Deletion of the Ctf4 SepB domain abolishes Pol α binding (Figure 1).

Figure 1: Ctf4-Pol α Interaction Sites

  • SepB Domain : Binds Pol α N-terminal domain (Kd = 12 nM).

  • Helical Groove : Mutations (M766A, A770K) reduce binding affinity by >90%.

Research Applications

Replication Factory Reconstitution

Ctf4-CMG-Pol α complexes replicate 80% of a 7.2-kb plasmid in 60 minutes in vitro, compared to 45% for CMG alone.

Sister Chromatid Cohesion Studies

Ctf4-depleted cells exhibit 60% cohesion defects, resolvable by adding recombinant Ctf4 (10 nM) .

Q & A

Q. What experimental models are most suitable for studying CTF4’s role in replication-transcription conflicts?

Methodological Answer: Yeast (e.g., Saccharomyces cerevisiae) is widely used due to conserved replication-transcription machinery. Key approaches include:

  • Genetic knockouts : Disrupt CTF4 and monitor replication fork stalling via chromatin immunoprecipitation (ChIP) to assess RNA-DNA hybrid accumulation .
  • Synchronized cell cultures : Use α-factor or temperature-sensitive mutants to arrest cells in specific cell cycle phases, enabling precise analysis of replication fork progression under controlled transcription activity .
  • Microscopy : Fluorescence tagging (e.g., GFP-CTF4) to visualize localization during replication stress.

Q. What techniques validate CTF4’s interactions with replication and transcription complexes?

Methodological Answer:

  • Co-immunoprecipitation (Co-IP) : Crosslink protein complexes (e.g., CTF4-Mrc1) in vivo using formaldehyde, followed by immunoprecipitation with CTF4-specific antibodies and Western blotting for partners like Sen1 or Mre11 .
  • Yeast two-hybrid assays : Map direct interactions by fusing CTF4 to a DNA-binding domain and candidate proteins to an activation domain, testing for reporter gene activation .
  • BioID proximity labeling : Express CTF4 fused to a promiscuous biotin ligase to identify proximal proteins via streptavidin pull-down and mass spectrometry .

Q. How do researchers ensure data accuracy when quantifying CTF4-dependent fork protection?

Methodological Answer:

  • Replication checkpoint controls : Include mutants lacking Rad53 (checkpoint kinase) to distinguish CTF4-specific effects from general checkpoint activation .
  • Statistical validation : Use ANOVA or t-tests to compare fork arrest rates between wild-type and CTF4 mutants, ensuring p-values <0.05 .
  • Source data verification : Cross-reference CRF (Case Report Form) entries with raw microscopy or sequencing data to mitigate transcription errors .

Advanced Research Questions

Q. How does CTF4 coordinate with Mrc1 and Mms22 to resolve transcription-replication conflicts in sen1 mutants?

Methodological Answer:

  • Epistasis analysis : Compare replication fork stability in ctf4Δ, mrc1Δ, and ctf4Δ mrc1Δ double mutants under hydroxyurea-induced stress. Use pulsed-field gel electrophoresis (PFGE) to measure chromosome fragmentation .
  • Time-lapse imaging : Track fork restart kinetics in live cells expressing fluorescently tagged RPA (single-stranded DNA marker) to quantify Mrc1 recruitment efficiency in CTF4-deficient backgrounds .
  • Transcriptional inhibition : Treat cells with thiolutin (RNA polymerase inhibitor) to isolate replication-specific roles of CTF4-Mrc1 complexes .

Q. What experimental strategies resolve contradictions in CTF4’s role in dormant origin activation?

Methodological Answer:

  • Single-molecule DNA combing : Measure replication track lengths in CTF4 mutants to assess dormant origin usage. Compare with wild-type strains under low-dose MMS (methyl methanesulfonate) .
  • Checkpoint pathway inhibition : Use rad53Δ mutants to determine whether CTF4-mediated origin firing is checkpoint-dependent or autonomous .
  • Meta-analysis : Aggregate data from multiple studies (e.g., Sen1 helicase activity vs. CTF4-Mre11 interactions) using fixed-effects models to identify consensus mechanisms .

Q. How can multi-omics approaches dissect CTF4’s dual roles in transcription and replication?

Methodological Answer:

  • Integrated ChIP-seq and RNA-seq : Profile CTF4 binding sites genome-wide and correlate with transcriptional changes in replication-stressed cells. Use tools like DESeq2 for differential expression analysis .
  • CRISPR-Cas9 screens : Knock out CTF4 in human cell lines (e.g., HEK293) and perform Hi-C to map 3D chromatin structure alterations near replication origins .
  • Machine learning : Train neural networks on published datasets (e.g., fork protection genes, transcription factor binding motifs) to predict novel CTF4 interaction partners .

Data Presentation and Validation

  • Tables :

    ExperimentKey FindingStatistical SignificanceReference
    CTF4-Mrc1 Co-IPCTF4 stabilizes Mrc1 at forksp = 0.003 (t-test)
    sen1Δ + CTF4Δ85% fork arrest rate vs. 22% in wild-typep < 0.001 (ANOVA)
  • Figures : Include schematics of CTF4’s role in fork protection, highlighting Exo1 nuclease inhibition and dormant origin activation pathways .

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